![molecular formula C12H20N2O B1309016 (3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine CAS No. 876717-75-8](/img/structure/B1309016.png)
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine, also known as 3-APMPA, is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various research fields. 3-APMPA is a derivative of the popular neurotransmitter dopamine and has been found to be an effective agonist of dopamine receptors. Its unique structure and properties make it an attractive target for a wide range of research projects, from drug development to medical research.
Applications De Recherche Scientifique
Surface Modification of Metal Oxide Nanoparticles
Field
Material Science and Nanotechnology
Application
APTES is used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Method of Application
The APTES is applied to the surface of the MONPs, introducing amine groups that enhance their properties .
Results
The APTES-MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions . APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
Preparation of Molecularly Imprinted Silica Particles
Field
Chemistry and Material Science
Application
APTES is used to supply amino groups for further modifications on various materials . It is also used as a catalyst to catalyze sol–gel silica polymerization .
Method of Application
APTES is used as the catalyst instead of the conventional basic catalysts to prepare silica-based molecularly imprinted polymers (MIPs) . APTES is also employed as the functional monomer to create imprinted nanocavities for specific recognition of target molecules .
Results
The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts . The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .
Surface Treatment Agent
Field
Material Science and Engineering
Application
APTES is used as a surface treatment agent, providing surface hydrophobicity on porous substrates such as bricks and cements . It’s mainly due to its alkyl group .
Method of Application
APTES is applied to the surface of the substrates, introducing hydrophobicity .
Results
The treated surfaces exhibit excellent water repellency and breathability .
Glass Fiber Treatment Agent
Application
APTES is used as a glass fiber treatment agent . It enhances the adhesion of resin silica sand and improves the sand strength and moisture resistance .
Method of Application
APTES is applied to the surface of the glass fibers, introducing amine groups that enhance their properties .
Results
The treated glass fibers exhibit improved moisture resistance and increased compression resilience .
Dental Binder
Field
Dentistry
Application
APTES is used as a dental binder . It improves the adhesion to glass, aluminum, and iron metal .
Method of Application
APTES is applied to the dental materials, introducing amine groups that enhance their properties .
Results
The treated dental materials exhibit improved adhesion .
Silane Coupling Agent
Application
APTES is used as a silane coupling agent . It is used in mineral-filled phenolic, polyester, epoxy, PBT, polyamide, carbonate, and other thermoplastics .
Method of Application
APTES is applied to the materials, introducing amine groups that enhance their properties .
Results
The treated materials exhibit improved physical and mechanical properties and wet electrical properties .
Propriétés
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(8-4-7-13)10-11-5-3-6-12(9-11)15-2/h3,5-6,9H,4,7-8,10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIMPJHHWTVWSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)CC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


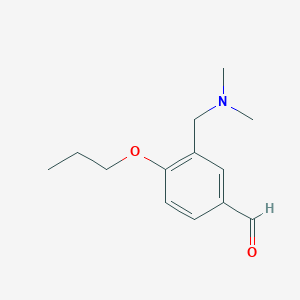

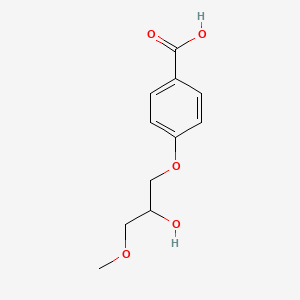
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

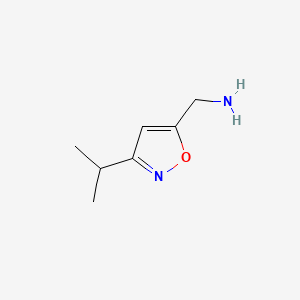

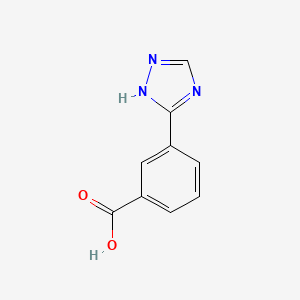
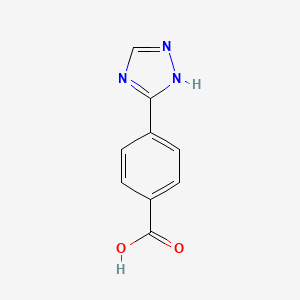

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)